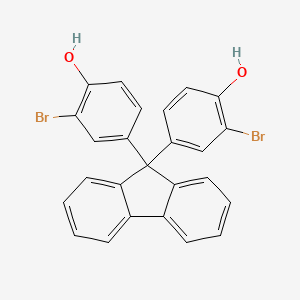
4,4'-(9H-Fluorene-9,9-diyl)bis(2-bromophenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(9H-Fluorene-9,9-diyl)bis(2-bromophenol): is an organic compound that belongs to the class of fluorene derivatives This compound is characterized by the presence of two bromophenol groups attached to a fluorene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(9H-Fluorene-9,9-diyl)bis(2-bromophenol) typically involves the bromination of 4,4’-(9H-Fluorene-9,9-diyl)bis(phenol). The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of 4,4’-(9H-Fluorene-9,9-diyl)bis(2-bromophenol) can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atoms in 4,4’-(9H-Fluorene-9,9-diyl)bis(2-bromophenol) can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation Reactions: The phenolic groups in the compound can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms, resulting in the formation of 4,4’-(9H-Fluorene-9,9-diyl)bis(phenol).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of 4,4’-(9H-Fluorene-9,9-diyl)bis(phenol).
Applications De Recherche Scientifique
Chemistry: 4,4’-(9H-Fluorene-9,9-diyl)bis(2-bromophenol) is used as a building block in the synthesis of various organic compounds, including polymers and advanced materials
Biology: The compound has potential applications in the development of biologically active molecules. Its structural features can be exploited to design inhibitors or modulators of specific biological pathways.
Medicine: Research is ongoing to explore the potential of 4,4’-(9H-Fluorene-9,9-diyl)bis(2-bromophenol) in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of 4,4’-(9H-Fluorene-9,9-diyl)bis(2-bromophenol) depends on its interaction with specific molecular targets. The bromophenol groups can form hydrogen bonds and other non-covalent interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The fluorene core provides structural rigidity, ensuring that the compound maintains its conformation and interacts effectively with its targets.
Comparaison Avec Des Composés Similaires
4,4’-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline): This compound has fluorine atoms instead of bromine, which affects its reactivity and applications.
4,4’-(9H-Fluorene-9,9-diyl)diphenol: Lacks the bromine atoms, making it less reactive in substitution reactions.
9,9-Bis(4-hydroxyphenyl)fluorene: Similar structure but with different substituents, leading to variations in chemical behavior and applications.
Uniqueness: 4,4’-(9H-Fluorene-9,9-diyl)bis(2-bromophenol) is unique due to the presence of bromine atoms, which enhance its reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-bromo-4-[9-(3-bromo-4-hydroxyphenyl)fluoren-9-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16Br2O2/c26-21-13-15(9-11-23(21)28)25(16-10-12-24(29)22(27)14-16)19-7-3-1-5-17(19)18-6-2-4-8-20(18)25/h1-14,28-29H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTNABJAOZQJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC(=C(C=C4)O)Br)C5=CC(=C(C=C5)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634487 |
Source


|
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-bromophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169169-49-7 |
Source


|
| Record name | 4,4'-(9H-Fluorene-9,9-diyl)bis(2-bromophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
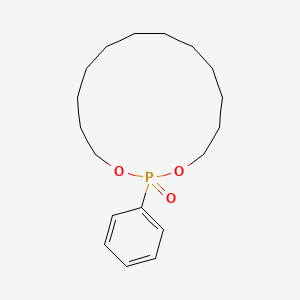
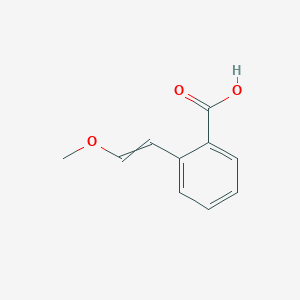

![[4,6-Bis(4-chlorophenyl)-2H-pyran-2-ylidene]acetaldehyde](/img/structure/B14261480.png)



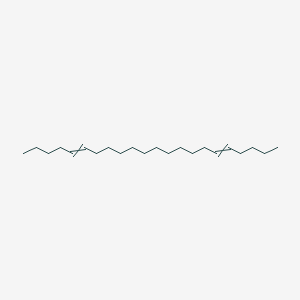
![4-[6-(Benzyloxy)pyridin-2-yl]-2,2-dimethylbut-3-ynoic acid](/img/structure/B14261498.png)
![4-[2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14261505.png)

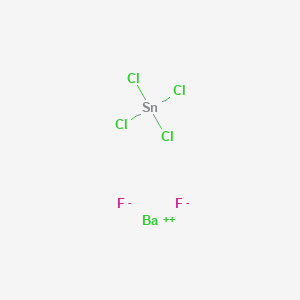
![2-[2-(2-Nitrophenyl)ethenyl]oxirane](/img/structure/B14261526.png)

